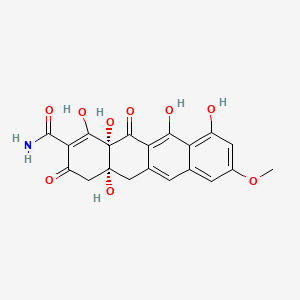
Anthrotainin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthrotainin is a natural product found in Clonostachys rosea with data available.
Aplicaciones Científicas De Investigación
Substance P Antagonist
Anthrotainin, a novel tetracyclic compound isolated from a fungal culture, has been identified as an inhibitor of Substance P (SP) binding. SP is an undecapeptide associated with neurotransmitters and neuromodulators known as neurokinins. Anthrotainin exhibits an IC50 of 3 microM against [125I]SP, demonstrating its potential as an SP antagonist (Wong et al., 1993).
Anthropometric Analysis in Digital Technology
While not directly related to Anthrotainin, advancements in digital anthropometry represent a significant leap in scientific research. Digital anthropometry, using three-dimensional optical imaging methods, is transforming areas like clinical nutrition and ergonomic product design by providing more accurate human measurements (Heymsfield et al., 2018).
Anthropocentric Video Analysis in Postproduction
Anthropocentric (human-centered) video analysis, another field not directly related to Anthrotainin, plays a crucial role in film and games postproduction. It involves analyzing human presence, identity, body posture, and emotional status for tasks like audiovisual material indexing and automatic semantic annotation (Pitas & Nikolaidis, 2010).
Applications in Ergonomics and Product Design
Anthropometry, a key element in ergonomic studies, addresses the fit of tasks/products to user characteristics. This research highlights the gap between anthropometric data and their application in ergonomic product and environment design, emphasizing the need for more research in this area (Dianat et al., 2018).
Student Outcomes in Science Education
The use of anthropometric activities in high-school science education has shown positive influences on students' attitudes and the classroom learning environment. This research supports the efficacy of integrating such activities into educational curricula (Lightburn & Fraser, 2007).
Anthropometry in Epidemiologic Studies
Anthropometry has considerable potential in cancer research as an indirect means of assessing childhood and adult nutrition. Its application in large-scale cancer studies offers a valuable approach for identifying individuals and populations at increased risk (Micozzi, 1990).
Use in Biodistance Studies
Anthropometry has been widely used in biodistance studies, analyzing genetic and environmental influences on anthropometric dimensions. This research underscores the importance of minimizing measurement error for reliable results (Jamison et al., 1989).
Anthropometric Analysis in Technology
Advances in digital anthropometry, such as 3-D optical imaging, are revolutionizing fields like ergonomics and garment manufacturing. This shift towards contactless anthropometric measurements opens up new research opportunities and applications (Sharma et al., 2022).
Propiedades
Número CAS |
148084-40-6 |
|---|---|
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
0 |
Sinónimos |
anthrotainin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



